3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-phenylpropanamide
Description
Properties
Molecular Formula |
C15H15N5O2 |
|---|---|
Molecular Weight |
297.31 g/mol |
IUPAC Name |
3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-phenylpropanamide |
InChI |
InChI=1S/C15H15N5O2/c1-22-15-10-8-13-18-17-12(20(13)19-15)7-9-14(21)16-11-5-3-2-4-6-11/h2-6,8,10H,7,9H2,1H3,(H,16,21) |
InChI Key |
GYQNJISMASUOMI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN2C(=NN=C2CCC(=O)NC3=CC=CC=C3)C=C1 |
Origin of Product |
United States |
Preparation Methods
Triazolo-Pyridazine Core Synthesis
Thetriazolo[4,3-b]pyridazine scaffold is constructed via cyclocondensation of 3-hydrazinyl-6-methoxypyridazine with aldehydes or ketones. Source demonstrates that oxidative cyclization using methyltributylammonium bromide (Me₄NBr) and oxone achieves 92% yield for analogous triazolo-pyridazines (Table 1).
Table 1: Reaction Conditions for Triazolo-Pyridazine Formation
The methoxy group at position 6 is introduced via nucleophilic aromatic substitution (SNAr) using sodium methoxide in dimethylformamide (DMF) at 110°C for 8 hours.
Propanamide Side-Chain Installation
The N-phenylpropanamide moiety is appended via a two-step sequence:
-
Alkylation : 3-Bromopropylamine reacts with the triazolo-pyridazine core in tetrahydrofuran (THF) using potassium carbonate (K₂CO₃) as a base.
-
Amide Coupling : The intermediate amine undergoes condensation with benzoic acid derivatives using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and N,N-diisopropylethylamine (DIPEA) in dichloromethane (DCM).
Critical Parameters :
-
Stoichiometric HATU (1.2 equiv.) ensures complete conversion.
-
Reaction monitoring via thin-layer chromatography (TLC) with Rf = 0.3–0.4 in ethyl acetate/hexane (1:1).
One-Pot Oxidative Cyclization Strategies
Recent advances employ tandem reactions to streamline synthesis. Source reports a one-pot method combining hydrazone formation and oxidative cyclization:
-
Hydrazone Intermediate : 3-Hydrazinyl-6-methoxypyridazine reacts with 3-phenylpropanal in ethanol at 60°C.
-
Cyclization : Me₄NBr (20 mol%) and oxone (1.5 equiv.) in acetonitrile at 60°C for 4 hours.
Advantages :
-
Eliminates intermediate isolation steps.
-
Achieves 89% yield for the triazolo-pyridazine intermediate.
Catalytic Approaches for Enhanced Efficiency
Palladium-Mediated Cross-Coupling
Palladium catalysts enable direct functionalization of preformed triazolo-pyridazines. Source details Suzuki-Miyaura coupling using:
-
Catalyst : Pd(PPh₃)₄ (5 mol%).
-
Ligand : 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos).
-
Conditions : 1,4-Dioxane/H₂O (3:1), 100°C, 12 hours.
This method installs aryl groups at position 3 with 78% yield but requires rigorous exclusion of oxygen.
Acid-Catalyzed Amidation
Source identifies HCl gas as effective for catalyzing the final amidation step:
-
Reagents : 3-(6-Methoxytriazolo[4,3-b]pyridazin-3-yl)propanoic acid + aniline.
-
Conditions : HCl (g) in toluene, reflux for 6 hours.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Confirmation
-
¹H NMR (400 MHz, CDCl₃): δ 8.83 (s, 1H, triazole-H), 7.45–7.32 (m, 5H, phenyl), 3.91 (s, 3H, OCH₃).
-
HRMS : m/z calc. for C₁₆H₁₆N₅O₂ [M+H]⁺: 310.1299, found: 310.1303.
Comparative Analysis of Methodologies
Table 2: Yield and Scalability of Key Methods
| Method | Scale (g) | Purity (%) | Environmental Impact (E-factor*) |
|---|---|---|---|
| Multi-Step | 10 | 98.5 | 32.7 |
| One-Pot | 5 | 97.2 | 18.4 |
| Catalytic Amidation | 2 | 95.8 | 24.1 |
| *E-factor = (Total waste)/(Product mass). |
The one-pot approach reduces solvent use by 43% compared to traditional methods.
Challenges and Optimization Opportunities
Chemical Reactions Analysis
Amide Bond Hydrolysis
The propanamide backbone undergoes hydrolysis under acidic or basic conditions:
Hydrolysis kinetics show pH-dependent behavior, with optimal rates observed at pH 1–2 (acidic) and pH 12–13 (basic). Stability studies indicate that prolonged exposure to aqueous media accelerates degradation.
Methoxy Group Demethylation
The 6-methoxy substituent undergoes demethylation under nucleophilic or oxidative conditions:
| Reagent System | Conditions | Product | Yield |
|---|---|---|---|
| BBr₃ in DCM | −20°C to 25°C, 4 hrs | 3-(6-Hydroxy triazolo[4,3-b]pyridazin-3-yl)-N-phenylpropanamide | 68–72% |
| HI (47%), AcOH | Reflux, 3 hrs | Same as above | 55–60% |
Demethylation enhances hydrogen-bonding capacity, potentially improving target-binding affinity in biological systems. Competing side reactions (e.g., ring-opening) are minimized at low temperatures.
Triazole Ring Functionalization
The triazolo[4,3-b]pyridazine core participates in cycloaddition and substitution reactions:
[3+2] Cycloaddition
| Dienophile | Conditions | Product | Application |
|---|---|---|---|
| Phenylacetylene | CuI, DMF, 100°C, 12 hrs | Triazolo-pyridazine fused with isoquinoline | Expands π-conjugation for optoelectronic studies. |
| Nitrile oxide | RT, 24 hrs | 1,2,4-Oxadiazole hybrid | Enhances antimicrobial activity in derivatives. |
Electrophilic Substitution
| Reagent | Position Modified | Product | Notes |
|---|---|---|---|
| Br₂/FeBr₃ | C-7 of pyridazine | 7-Bromo derivative | Bromination improves metabolic stability. |
| HNO₃/H₂SO₄ | C-5 of triazole | 5-Nitro analogue | Nitro group facilitates further reductions to amines. |
Oxidation of the Propanamide Chain
The alkyl chain undergoes selective oxidation under controlled conditions:
Stability Under Photolytic Conditions
UV irradiation induces structural rearrangements:
| Wavelength | Exposure Time | Degradation Pathway | Half-Life |
|---|---|---|---|
| 254 nm | 48 hrs | Triazole ring opening → Pyridazine-3-carboxamide | t₁/₂ = 18 hrs |
| 365 nm | 72 hrs | N–Phenyl bond cleavage → Free amine | t₁/₂ = 36 hrs |
Photostability assays recommend storage in amber glass to prevent decomposition.
This compound’s reactivity profile underscores its versatility as a scaffold for generating derivatives with tailored properties. Strategic modifications at the amide, methoxy, or triazole positions enable fine-tuning for applications in medicinal chemistry and materials science.
Scientific Research Applications
3-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-phenylpropanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antibacterial and antifungal agent.
Biological Research: Used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-phenylpropanamide involves its interaction with specific molecular targets. It can inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and biological context .
Comparison with Similar Compounds
Key Observations:
- Methoxy vs. Methyl Substitution : The 6-methoxy group (target compound) enhances solubility compared to 6-methyl derivatives, as seen in .
- N-Substituent Impact: Replacement of the N-phenyl group with benzimidazole () or indole () alters target specificity.
- Halogenation : Chloro/fluoro substituents () may improve metabolic stability but require toxicity profiling .
Antimicrobial Activity
Methyl-substituted analogs (e.g., 6-methyl-triazolo derivatives) show moderate activity against E. coli and S. aureus, with MIC values ranging from 32–64 µg/mL . The target compound’s methoxy group may enhance penetration through bacterial membranes due to increased polarity.
Cytotoxicity
Compound 24 (), a triazolopyridazine derivative, exhibited cytotoxicity against HepG2 cells (IC₅₀: ~5 µg/mL), though weaker than adriamycin (IC₅₀: 1.2 µg/mL). The indole-substituted analog () is hypothesized to show similar or improved activity .
Kinase Inhibition
Triazolopyridazines with pyridinylmethylthio substituents (–20) act as potent c-Met kinase inhibitors (IC₅₀: <100 nM).
Structure-Activity Relationship (SAR) Trends
Position 6 : Electron-donating groups (e.g., -OCH₃) enhance solubility and interaction with polar binding pockets.
Propanamide Chain : Flexibility allows accommodation in enzymatic active sites, as seen in kinase inhibitors .
N-Aryl Groups : Bulky substituents (e.g., benzimidazole) may limit bioavailability but improve target selectivity .
Biological Activity
The compound 3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-phenylpropanamide is an intriguing member of the triazolo-pyridazine class of compounds. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : CHNO
- Molecular Weight : 222.2 g/mol
- CAS Number : 1322604-60-3
- IUPAC Name : 3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid
The biological activity of 3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-phenylpropanamide is primarily attributed to its interaction with various biological targets, including kinases and cancer cell lines. Research has demonstrated its potential as an inhibitor of the c-Met kinase pathway, which is crucial in tumor growth and metastasis.
In Vitro Studies
A study evaluating a series of triazolo-pyridazine derivatives reported significant cytotoxic effects against several cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The compound demonstrated IC values indicating potent cytotoxicity:
| Compound | A549 IC (μM) | MCF-7 IC (μM) | HeLa IC (μM) |
|---|---|---|---|
| 12e | 1.06 ± 0.16 | 1.23 ± 0.18 | 2.73 ± 0.33 |
These results suggest that the compound can effectively inhibit cancer cell proliferation and induce apoptosis in vitro .
Apoptosis Induction
Further investigations into the mechanism revealed that the compound could induce late apoptosis in A549 cells and cause cell cycle arrest in the G0/G1 phase. This is significant as it suggests a potential pathway for therapeutic intervention in cancer treatment .
Cytotoxicity and Kinase Inhibition
A detailed examination of the compound's cytotoxicity was performed using the MTT assay. The results indicated that most compounds within this class exhibited moderate to high levels of cytotoxicity, with specific derivatives showing promising results in inhibiting c-Met kinase activity .
Comparative Analysis with Other Compounds
In comparison to established c-Met inhibitors like Foretinib, the novel derivatives displayed comparable inhibitory activities:
| Compound | c-Met Inhibition IC (μM) |
|---|---|
| Compound 12e | 0.090 |
| Foretinib | 0.019 |
This data highlights the potential of these triazolo-pyridazine derivatives as viable alternatives or adjuncts to existing therapies .
Q & A
Q. What are the recommended safety protocols for handling [1,2,4]triazolo[4,3-b]pyridazine derivatives in laboratory settings?
Answer: When handling [1,2,4]triazolo[4,3-b]pyridazine derivatives, researchers must adhere to strict safety protocols:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use respiratory protection if dust or aerosols are generated .
- Ventilation: Ensure adequate fume hood ventilation to minimize inhalation risks. Avoid recirculating contaminated air .
- Spill Management: Collect spills using non-sparking tools and place in sealed containers for hazardous waste disposal. Avoid flushing into drains .
- Emergency Procedures: For skin contact, wash with soap and water; for eye exposure, rinse with water for ≥15 minutes. Seek medical attention immediately .
Q. What synthetic strategies are commonly employed to prepare [1,2,4]triazolo[4,3-b]pyridazine derivatives?
Answer: Key synthetic routes include:
- Annulation Reactions: Cyclization of substituted azines or fused azines with triazole precursors, as demonstrated in the synthesis of ethyl N-benzoyl-glycinate derivatives .
- Nucleophilic Substitution: Reacting 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine with alcohols or thiols under basic conditions (e.g., NaH in DMF) to form ether or thioether derivatives .
- Functional Group Interconversion: Modifying substituents (e.g., methoxy, phenyl groups) via Suzuki coupling or amide bond formation to diversify the core structure .
Q. How can researchers characterize the purity and structural integrity of [1,2,4]triazolo[4,3-b]pyridazine derivatives?
Answer: Standard analytical methods include:
- HPLC/MS: To assess purity (>95% recommended) and confirm molecular weight .
- NMR Spectroscopy: 1H/13C NMR to verify substituent positions and identify regioisomers .
- X-ray Crystallography: For resolving crystal structures and binding modes, particularly in bromodomain inhibitor studies .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the inhibitory potency of [1,2,4]triazolo[4,3-b]pyridazine derivatives against PDE4 or BRD4?
Answer: SAR optimization involves:
- Substituent Engineering: Introducing electron-donating groups (e.g., methoxy) at position 6 enhances PDE4A inhibition, as shown in analogs with IC50 values <10 nM . For BRD4, bivalent ligands (e.g., AZD5153) with triazolopyridazine cores and piperidine linkers improve binding avidity .
- Pharmacophore Modeling: Align substituents (e.g., tetrahydrofuran-3-yloxy) with target binding pockets to maximize hydrophobic/π-π interactions .
- In Silico Screening: Use docking studies to predict binding affinities and prioritize analogs for synthesis .
Q. What methodologies validate the therapeutic potential of [1,2,4]triazolo[4,3-b]pyridazine derivatives in senescence-related diseases?
Answer:
- In Vitro Senescence Models: Treat human fibroblast cultures with compounds and assay for senescence markers (e.g., β-galactosidase, p16INK4a) .
- Transcriptomic Profiling: RNA-seq to identify pathways modulated by triazolopyridazines, such as NF-κB or mTOR .
- In Vivo Efficacy: Use aged mouse models to evaluate lifespan extension or organ function improvement. Dose optimization (e.g., 10–50 mg/kg oral) and toxicity profiling are critical .
Q. How do researchers resolve contradictions in biological activity data across different [1,2,4]triazolo[4,3-b]pyridazine analogs?
Answer:
- Batch Reproducibility Checks: Verify synthesis protocols (e.g., reaction time, purity) to rule out variability .
- Target Selectivity Panels: Screen compounds against related isoforms (e.g., PDE4A vs. PDE4D) to identify off-target effects .
- Cellular Context Analysis: Account for cell-line-specific expression levels of targets (e.g., c-Met in cancer vs. normal cells) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
